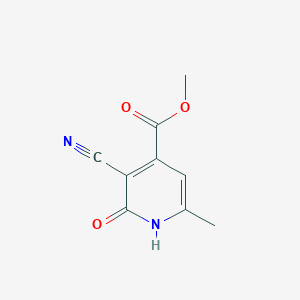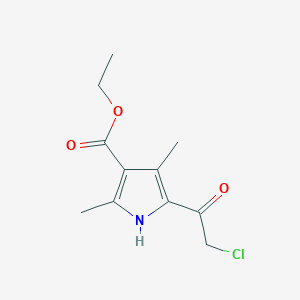
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, also known as Meldrum's acid derivative, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and organic solvents. The compound has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
The dihydropyridine (DHP) scaffold is a cornerstone in pharmaceutical research due to its biological properties. Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as an intermediate in synthesizing various drug molecules. Its utility in creating enantiopure DHPs is significant for drugs requiring specific stereochemistry for efficacy .
Calcium Channel Blockers
One of the most notable applications of DHP derivatives is their role as calcium channel blockers. These compounds are crucial in treating cardiovascular diseases by relaxing blood vessels and reducing blood pressure. The structural modifications of DHPs can lead to the development of new calcium channel blocking agents .
Antioxidative Agents
DHP compounds exhibit antioxidative properties, which are essential in combating oxidative stress-related diseases. Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be modified to enhance its antioxidative capacity, contributing to the development of treatments for conditions like Alzheimer’s disease .
Anticancer Activity
The DHP core structure has been linked to anticancer activity. By altering the DHP framework, researchers can synthesize compounds that may inhibit cancer cell growth or induce apoptosis in cancerous cells. This application is vital for expanding the arsenal of chemotherapeutic agents .
Anti-inflammatory and Antimicrobial Properties
DHP derivatives are known for their anti-inflammatory and antimicrobial effects. These properties make them suitable candidates for developing new anti-inflammatory drugs and antibiotics, addressing the growing concern of antibiotic resistance .
Neuroprotective Effects
Neuroprotection is another area where DHP derivatives show promise. Compounds based on the DHP structure can potentially protect nerve cells from damage, offering therapeutic options for neurodegenerative diseases like Parkinson’s and Huntington’s .
Insecticidal Properties
Beyond medicinal applications, DHP derivatives have shown potential as insecticides. Their ability to affect insect neural pathways can lead to the development of new, more effective insecticidal compounds .
Synthesis of Natural Products
The DHP moiety is also instrumental in synthesizing natural products, including alkaloids with medicinal merit. This application is crucial for discovering new drugs and understanding biological pathways .
Mécanisme D'action
Target of Action
The primary target of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in various cellular processes .
Mode of Action
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it controls the cellular concentration of Urd . This interaction with its target leads to changes in the cellular processes involving Urd, such as RNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involving Urd. By inhibiting the hUP1 enzyme, it increases the intracellular levels of Urd . This can lead to alterations in the downstream effects of the pathways involving Urd, such as RNA synthesis .
Result of Action
The result of the action of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a decrease in the proliferation of HepG2 cells . This is primarily achieved through cell cycle arrest and senescence . The compound increases the intracellular levels of Urd and maintains a decrease in cell proliferation during chronic treatment .
Propriétés
IUPAC Name |
methyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-6(9(13)14-2)7(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPAFDWANYPSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298436 | |
| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
CAS RN |
18724-73-7 | |
| Record name | 18724-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)




